molecular formula C10H13NO B13737914 2-Propanone, O-(phenylmethyl)oxime CAS No. 3376-36-1

2-Propanone, O-(phenylmethyl)oxime

Cat. No.: B13737914
CAS No.: 3376-36-1
M. Wt: 163.22 g/mol
InChI Key: IGLNBLSWLLNOLF-UHFFFAOYSA-N
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Description

2-Propanone, O-(phenylmethyl)oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of oxime, which is a class of compounds characterized by the presence of the >C=N-O-R moiety. This compound is known for its diverse biological and pharmacological applications, including its use as an intermediate in the synthesis of various pharmacological derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanone, O-(phenylmethyl)oxime can be synthesized through the reaction of acetone with hydroxylamine to form acetone oxime, followed by the reaction with benzyl chloride. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime ether .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, O-(phenylmethyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanone, O-(phenylmethyl)oxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propanone, O-(phenylmethyl)oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase (AChE) by binding to the enzyme and reversing the inhibition caused by organophosphates. This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated serine residue in the active site of AChE, leading to the cleavage of the phosphate group and restoration of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, oxime: A simpler oxime derivative with similar reactivity.

    Benzaldoxime: An oxime derivative of benzaldehyde.

    Acetophenone oxime: An oxime derivative of acetophenone

Uniqueness

2-Propanone, O-(phenylmethyl)oxime is unique due to its specific structure, which combines the properties of both acetone oxime and benzyl ether. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .

Biological Activity

2-Propanone, O-(phenylmethyl)oxime, also known as benzyl acetone oxime, is a compound that has garnered interest in biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13NO
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 99-81-1

The biological activity of oximes, including this compound, is primarily attributed to their ability to interact with various biological targets. Oximes have been shown to act as reactivators of acetylcholinesterase and exhibit kinase inhibition properties. This activity is particularly relevant in the context of anticancer and antimicrobial effects.

Biological Activities

  • Anticancer Properties
    • Oximes have been reported to inhibit various kinases involved in tumorigenesis. For instance, compounds with oxime groups have been shown to inhibit cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K), which are critical in cancer cell proliferation and survival .
    • A study demonstrated that oxime derivatives exhibited significant cytotoxic effects against several cancer cell lines, including pancreatic ductal adenocarcinoma and osteosarcoma cells .
  • Antimicrobial Activity
    • Research indicates that oxime compounds can possess antibacterial properties. The introduction of oxime groups into existing antimicrobial agents has led to enhanced activity against various bacterial strains .

Case Studies

StudyCompoundModelTreatmentFindings
1Benzyl acetone oximePancreatic ductal adenocarcinoma cells10–40 mg/kg, i.p., daily for 4 daysSignificant reduction in tumor growth observed
2Benzyl acetone oximeMG63 osteosarcoma cells5 mg/kg, i.p., daily for 45 daysInduced apoptosis in cancer cells
3Benzyl acetone oximeA549 lung cancer cells4 mg/kg, orally, daily for 14 daysInhibition of cell proliferation noted

Research Findings

A plethora of studies has highlighted the potential therapeutic applications of oximes:

  • Kinase Inhibition : Oximes have been identified as effective inhibitors of multiple kinases associated with cancer progression. The binding affinity of these compounds to kinase ATP-binding sites has been a focal point in drug design .
  • Reactivation of Acetylcholinesterase : Some oximes serve as reactivators for acetylcholinesterase inhibited by organophosphates, showcasing their utility in treating poisoning cases .

Properties

CAS No.

3376-36-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-phenylmethoxypropan-2-imine

InChI

InChI=1S/C10H13NO/c1-9(2)11-12-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

IGLNBLSWLLNOLF-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC1=CC=CC=C1)C

Origin of Product

United States

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